SB 258741 HYDROCHLORIDE
Description
Historical Context of Serotonin (B10506) 5-HT7 Receptor Discovery and Research Relevance
The journey to understanding the complexities of serotonergic neurotransmission is a multi-decade narrative. Serotonin (5-hydroxytryptamine, 5-HT), first identified in the 1940s, was soon recognized as a major neurotransmitter in the central nervous system (CNS), implicated in a vast array of physiological and behavioral processes. if-pan.krakow.plnih.gov The subsequent discovery of a diverse family of serotonin receptors underscored the complexity of its signaling. if-pan.krakow.pl The 5-HT7 receptor was one of the last members of this family to be identified, being cloned and characterized by three independent laboratories in 1993. wikipedia.orgresearchgate.netfrontiersin.org This discovery was not based on distinct physiological responses, as was the case for earlier receptors like 5-HT1A or 5-HT2A, but through targeted analysis of cDNA libraries using sequences conserved among known G protein-coupled receptors (GPCRs). nih.gov
Initial evidence for a receptor with properties now attributed to the 5-HT7 receptor emerged as early as 1983, but its definitive characterization came a decade later. wikipedia.org The 5-HT7 receptor belongs to the GPCR superfamily and is encoded by the HTR7 gene. wikipedia.org It is primarily coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP). wikipedia.orgfrontiersin.orgnih.gov Further research has revealed that it can also couple to the G12-protein, which activates the Rho family of small GTPases, influencing processes like neurite outgrowth. nih.govfrontiersin.org The receptor is highly expressed in functionally significant brain regions, including the thalamus, hypothalamus, hippocampus, and prefrontal cortex, areas crucial for mood, cognition, and sleep regulation. researchgate.netfrontiersin.org This distribution, combined with its signaling mechanisms, immediately positioned the 5-HT7 receptor as a subject of intense research interest for its potential role in CNS function and pathophysiology. researchgate.net
Overview of the Serotonin 5-HT7 Receptor as a Therapeutic Target in Preclinical Neuroscience
The strategic location and signaling functions of the 5-HT7 receptor have made it a significant therapeutic target in preclinical neuroscience for a range of CNS disorders. nih.gov A substantial body of evidence from animal models supports its involvement in the regulation of mood, learning and memory, circadian rhythms, and sleep. researchgate.netnih.govnih.gov Consequently, modulating 5-HT7 receptor activity has become an attractive strategy for developing novel treatments for psychiatric and neurological conditions.
Preclinical studies have strongly implicated 5-HT7 receptor antagonism as a potential therapeutic approach for depression and anxiety. mdpi.comnih.gov Both pharmacological blockade and genetic inactivation of the receptor in animal models have produced antidepressant-like effects. nih.govnih.gov Furthermore, some clinically effective atypical antipsychotics and antidepressants, such as lurasidone (B1662784) and vortioxetine (B1682262), exhibit high binding affinity for the 5-HT7 receptor, suggesting that their therapeutic actions may be at least partially mediated through this target. nih.govmdpi.com
The role of the 5-HT7 receptor in cognitive processes has also garnered significant attention. nih.gov Preclinical findings suggest that blocking this receptor could be beneficial for treating cognitive deficits associated with schizophrenia. nih.gov Animal models have shown that 5-HT7 receptor antagonists can ameliorate cognitive impairments induced by NMDA receptor antagonists, which are used to model schizophrenia-like symptoms. plos.org This has made the 5-HT7 receptor a target for improving cognition in disorders like schizophrenia and depression. scispace.com The receptor's involvement in regulating sleep and circadian rhythms further extends its therapeutic relevance, as these processes are often disrupted in mood disorders. researchgate.netnih.gov
Positioning of SB 258741 HYDROCHLORIDE as a Selective Pharmacological Probe
The exploration of the 5-HT7 receptor's functions was initially hampered by a lack of selective pharmacological tools. The development of specific ligands was a critical step forward, and among the most important of these is this compound. nih.gov This compound emerged as a potent and selective antagonist for the 5-HT7 receptor, enabling researchers to more precisely dissect the receptor's physiological and pathological roles. nih.gov
SB 258741 is recognized as a specific 5-HT7 receptor antagonist and has been instrumental in preclinical research, particularly in studies investigating schizophrenia. medchemexpress.commedchemexpress.com Pharmacologically, it has been characterized not only as an antagonist but also as a partial inverse agonist, meaning it can reduce the receptor's basal or constitutive activity. medchemexpress.commedchemexpress.com Its utility as a research tool is demonstrated in studies where it has been used to probe the antipsychotic potential of 5-HT7 receptor blockade. For instance, SB 258741 was shown to block hyperactivity induced by the NMDA receptor antagonist phencyclidine (PCP) in rats, a key animal model for schizophrenia. plos.orgsemanticscholar.org The development of SB 258741 and its analogs, such as SB-269970, provided the essential probes needed to validate the 5-HT7 receptor as a therapeutic target and to investigate the specific consequences of its blockade in the CNS. plos.orgnih.gov
Data Tables
Table 1: Properties of this compound
| Property | Description | Source(s) |
| Chemical Name | R-(+)-1-(toluene-3-sulfonyl)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidine hydrochloride | nih.gov |
| Molecular Formula | C₁₉H₃₁ClN₂O₂S | medchemexpress.com |
| Molecular Weight | 386.98 | medchemexpress.com |
| Target | Serotonin 5-HT7 Receptor | medchemexpress.commedchemexpress.com |
| Mechanism of Action | Selective 5-HT7 Receptor Antagonist; Partial Inverse Agonist | medchemexpress.commedchemexpress.com |
| Primary Research Area | Schizophrenia, CNS Disorders | nih.govmedchemexpress.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H30N2O2S |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-methyl-1-[2-[(2R)-1-(3-methylphenyl)sulfonylpyrrolidin-2-yl]ethyl]piperidine |
InChI |
InChI=1S/C19H30N2O2S/c1-16-8-12-20(13-9-16)14-10-18-6-4-11-21(18)24(22,23)19-7-3-5-17(2)15-19/h3,5,7,15-16,18H,4,6,8-14H2,1-2H3/t18-/m1/s1 |
InChI Key |
YVWGGGGMRDLOGA-GOSISDBHSA-N |
Isomeric SMILES |
CC1CCN(CC1)CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(=C3)C |
Canonical SMILES |
CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)C |
Synonyms |
R-(+)-1-(toluene-3-sulfonyl)-2(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine SB-258741 SB258741 |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Sb 258741 Hydrochloride
Receptor Binding and Selectivity Profile at Serotonin (B10506) 5-HT7 Receptors
SB 258741 hydrochloride is recognized as a potent and specific antagonist of the serotonin 5-HT7 receptor. nih.gov Its chemical structure is R-(+)-1-(toluene-3-sulfonyl)-2-[2-(4-methylpiperidin-1-yl)ethyl]-pyrrolidine. nih.govnih.gov The compound demonstrates a high degree of selectivity for the 5-HT7 receptor, which was a significant improvement over earlier ligands. scispace.com This specificity makes it a valuable tool in pharmacological research to investigate the functions and signaling pathways of the 5-HT7 receptor. nih.gov
SB 258741 exhibits a high binding affinity for the 5-HT7 receptor. scispace.com Research has determined its pKi, a measure of binding affinity, to be 8.5. scispace.com It shows a selectivity that is 200-fold higher for the 5-HT7 receptor compared to a wide range of other serotonin, dopaminergic, or adrenergic receptors. scispace.com In functional assays, SB 258741 demonstrates potent antagonist activity. medchemexpress.commedchemexpress.com Its apparent pKB value, which indicates its potency in blocking the receptor's function, is 8.47. medchemexpress.commedchemexpress.commedchemexpress.com
Table 1: Affinity and Potency of SB 258741 at the 5-HT7 Receptor
| Parameter | Value | Description | Source(s) |
|---|---|---|---|
| pKi | 8.5 | A measure of the ligand's binding affinity to the receptor. | scispace.com |
| pKB | 8.47 | A measure of the antagonist's potency. | medchemexpress.commedchemexpress.commedchemexpress.com |
Recombinant human 5-HT7 receptors are known to possess constitutive, or agonist-independent, activity. nih.gov This means the receptor can signal without an agonist present. In this context, SB 258741 does not act as a simple neutral antagonist but functions as a partial inverse agonist. nih.govmedchemexpress.commedchemexpress.com This means that it not only blocks the effects of agonists but also reduces the basal, constitutive activity of the 5-HT7 receptor. nih.gov This property is significant for understanding the receptor's physiological roles in tissues where it may be constitutively active. nih.gov
When compared to other selective 5-HT7 receptor ligands, SB 258741 displays a distinct pharmacological profile. nih.gov A study comparing the inverse agonist activities of SB-258719, SB-258741, and SB-269970 at human recombinant 5-HT7 receptors revealed a spectrum of efficacies. nih.gov SB-258719 demonstrated no inverse agonist activity, acting as a neutral antagonist. nih.gov In contrast, SB 258741 behaved as a partial inverse agonist, while SB-269970 was identified as a quasi-full inverse agonist, similar in efficacy to nonselective ligands like methiothepin. nih.gov
While both SB-258741 and SB-269970 are highly potent antagonists, SB-269970 is noted to have a high affinity for 5-HT5A receptors as well, a characteristic not determined for SB-258741. scispace.com Interestingly, some differing in vivo effects between SB-258741 and SB-269970, such as their impact on cognitive deficits induced by different pharmacological agents, cannot be explained solely by their receptor-binding profiles. mdpi.com For instance, SB-258741 was found to suppress phencyclidine-induced prepulse inhibition deficits, whereas SB-269970 did not. mdpi.comresearchgate.net
Table 2: Comparative Inverse Agonist Efficacy at Human 5-HT7 Receptors
| Compound | Efficacy | Source(s) |
|---|---|---|
| SB-258719 | Neutral Antagonist (No inverse agonist activity) | nih.gov |
| SB 258741 | Partial Inverse Agonist | nih.govmedchemexpress.com |
| SB-269970 | Quasi-full Inverse Agonist | nih.gov |
Inverse Agonist Efficacy at Recombinant Human 5-HT7 Receptors
Intracellular Signaling Pathways Modulated by 5-HT7 Receptor Antagonism
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that can activate multiple intracellular signaling pathways. mdpi.comnih.gov Antagonism of this receptor by ligands such as SB 258741 consequently modulates these downstream cascades. The primary and most well-characterized pathway involves Gαs-protein coupling, but evidence also points to the involvement of Gα12-proteins. nih.govd-nb.info
The canonical signaling pathway for the 5-HT7 receptor involves its coupling to the stimulatory Gs-protein (Gαs). nih.govd-nb.info Activation of Gαs leads to the stimulation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). nih.govd-nb.infoceu.es This increase in intracellular cAMP levels is a hallmark of 5-HT7 receptor activation. nih.gov Because the 5-HT7 receptor can be constitutively active, it can maintain a basal level of cAMP production. nih.govnih.gov
As a partial inverse agonist, SB 258741 not only blocks the stimulation of adenylyl cyclase by agonists like serotonin but also reduces the basal, agonist-independent formation of cAMP. nih.govnih.gov This modulation of cAMP levels is a key mechanism through which 5-HT7 receptor antagonists exert their cellular effects.
The modulation of cAMP by the 5-HT7 receptor initiates a cascade of downstream signaling events. The primary effector of cAMP is Protein Kinase A (PKA). nih.gov Activation of PKA by cAMP leads to the phosphorylation of various target proteins, which in turn activates further signaling cascades, including the extracellular signal-regulated kinases (ERK) and Akt pathways. nih.govd-nb.info
Beyond the canonical Gαs pathway, the 5-HT7 receptor can also signal through Gα12-proteins. nih.govd-nb.info Activation of the Gα12 pathway leads to the modulation of Rho family small GTPases, specifically RhoA and Cdc42. nih.gov This Gα12-mediated signaling has been implicated in regulating neuronal morphology, such as promoting neurite outgrowth and the formation of dendritic spines. nih.gov The growth of neurites following 5-HT7 receptor activation has been shown to involve both ERK and cyclin-dependent kinase 5 (Cdk5) as downstream signaling molecules, presumably of the Gα12 pathway. nih.gov By blocking the 5-HT7 receptor, SB 258741 can inhibit both the Gαs-cAMP-PKA and the Gα12-Rho GTPase signaling cascades.
Modulation of Adenylyl Cyclase Activity and cAMP Formation
Functional Receptor Constitutive Activity and its Inhibition by this compound
Certain G protein-coupled receptors (GPCRs), including the 5-hydroxytryptamine (5-HT) 7 receptor, can exhibit constitutive activity. nih.govdomaintherapeutics.ca This phenomenon is defined as the ability of a receptor to adopt an active signaling conformation even in the absence of an agonist, leading to a basal level of signal transduction. domaintherapeutics.ca For the 5-HT7 receptor, which is coupled to the Gs protein, this constitutive activity results in the agonist-independent stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). nih.govwikidoc.orgresearchgate.net
Compounds that can suppress this basal receptor activity are known as inverse agonists. domaintherapeutics.ca They produce functional effects opposite to those of agonists. wikidoc.org Research has demonstrated that this compound functions not as a neutral antagonist but as a partial inverse agonist at the human 5-HT7 receptor. nih.govmedchemexpress.com This indicates that it can reduce the constitutive, agonist-independent signaling of the receptor.
A key study investigated the inverse agonist properties of several selective 5-HT7 receptor ligands by measuring cAMP accumulation in Chinese hamster ovary (CHO) cells that were engineered to express human recombinant 5-HT7a receptors. nih.gov These cells displayed elevated basal cAMP levels, confirming the constitutive activity of the expressed receptors. nih.gov In this cellular model, this compound was shown to behave as a partial inverse agonist, reducing the basal cAMP accumulation. nih.gov
The study compared the efficacy of this compound to other selective 5-HT7 receptor antagonists. nih.gov It was found that while SB-258719 displayed no inverse agonist activity (i.e., it was a neutral antagonist), SB-269970 acted as a nearly full inverse agonist, with an effect comparable to the nonselective ligand methiothepin. nih.gov this compound's effect was positioned between these two, demonstrating a distinct partial inverse agonist profile. nih.gov The antagonist potency (apparent pKB) for SB 258741 has been reported as 8.47. medchemexpress.com This spectrum of varying efficacies among selective ligands underscores their potential to differentially modulate the physiological consequences of constitutive 5-HT7 receptor activity. nih.gov
Table 1: Comparative Inverse Agonist Activity of 5-HT7 Receptor Ligands in CHO Cells Expressing Human 5-HT7a Receptors
| Compound | Classification | Observed Effect on Basal cAMP Levels |
| This compound | Partial Inverse Agonist | Reduction in cAMP accumulation nih.gov |
| SB-258719 | Neutral Antagonist | No effect on cAMP accumulation nih.gov |
| SB-269970 | Quasi-full Inverse Agonist | Strong reduction in cAMP accumulation nih.gov |
| Methiothepin | Full Inverse Agonist (Reference) | Strong reduction in cAMP accumulation nih.gov |
Neuroanatomical Distribution and Electrophysiological Effects of 5 Ht7 Receptor Modulation in Preclinical Models
Localization of 5-HT7 Receptors in Brain Regions Relevant to Neuropsychiatric Function
Immunohistochemical and in situ hybridization studies have extensively mapped the distribution of 5-HT7 receptors in the brains of preclinical models, revealing a consistent pattern of expression in areas crucial for mood, cognition, and emotional processing. nih.govnih.gov The localization of the receptor protein generally aligns with the distribution of its mRNA, suggesting a primary somatodendritic presence. researchgate.net
The 5-HT7 receptor is prominently expressed throughout cortical and limbic structures, which are central to higher-order cognitive functions and emotional regulation. nih.gov High densities of 5-HT7 receptors are found in the prefrontal cortex (PFC), cingulate cortex, and entorhinal cortex. frontiersin.orgmdpi.com Within the limbic system, the hippocampus and the amygdala show particularly high levels of expression. nih.govmdpi.com
In the hippocampus, expression is especially strong in the CA3 region, with lower densities in the CA1 and dentate gyrus areas. researchgate.netnih.gov These receptors are located on the cell bodies of pyramidal neurons and interneurons. researchgate.netmdpi.com The significant presence of 5-HT7 receptors in the hippocampus highlights its role in learning and memory processes. nih.gov Similarly, high expression in the amygdala and other limbic areas suggests a key involvement in modulating emotional states. nih.gov Studies in mice have also shown that 5-HT7 receptors are transiently co-expressed with the serotonin (B10506) transporter (SERT) in layer 5 and 6 neurons of the medial prefrontal cortex during early postnatal development. nih.gov
Beyond the cortex and limbic system, 5-HT7 receptors are densely located in several subcortical and brainstem regions. Autoradiographic studies have identified high concentrations in the thalamus, hypothalamus (notably the suprachiasmatic nucleus, which is involved in circadian rhythms), caudate nucleus, and putamen. nih.govnih.govmdpi.com Intermediate concentrations are observed in the superior colliculus. nih.gov
Distribution of 5-HT7 Receptors in Preclinical Models
| Brain Region | Subregion/Nucleus | Receptor Density | Associated Function | Reference |
|---|---|---|---|---|
| Cortical/Limbic | Prefrontal Cortex (PFC) | High | Cognition, Mood, Working Memory | mdpi.complos.org |
| Hippocampus | High (esp. CA3) | Learning and Memory | nih.govnih.govmdpi.com | |
| Amygdala | High | Emotional Processing, Fear | nih.govmdpi.com | |
| Cingulate Cortex | High | Emotion, Pain Modulation | nih.govfrontiersin.org | |
| Subcortical/Brainstem | Thalamus | High | Sensory Relay, Consciousness | nih.govnih.gov |
| Hypothalamus (SCN) | High | Circadian Rhythms | nih.govnih.gov | |
| Dorsal Raphe Nucleus (DRN) | High | Serotonin Synthesis/Release | nih.govfrontiersin.orgmdpi.com |
Cortical and Limbic System Distribution
Impact on Neuronal Excitability and Synaptic Transmission
Modulation of the 5-HT7 receptor, often studied using selective antagonists like SB 258741 HYDROCHLORIDE and its analog SB-269970, has profound effects on neuronal excitability and the transmission of signals across synapses. Activation of 5-HT7 receptors generally produces neuronal depolarization and an increase in excitability. nih.gov This is achieved through various mechanisms, including the enhancement of the hyperpolarization-activated cation current (Ih) and the inhibition of potassium currents. nih.govacnp.org
The 5-HT7 receptor is a significant modulator of the brain's primary excitatory neurotransmitter system, the glutamatergic system. These receptors are located on glutamate (B1630785) terminals. plos.org Activation of 5-HT7 receptors has been shown to enhance N-methyl-D-aspartate (NMDA)-evoked currents and increase the phosphorylation of AMPA/glutamate receptors, thereby boosting glutamatergic transmission and neuronal plasticity in regions like the hippocampus. mdpi.comresearchgate.net
Pharmacological blockade of 5-HT7 receptors has been shown to have normalizing effects under conditions of glutamatergic dysregulation. For instance, in a preclinical model of NMDA receptor hypofunction induced by MK-801, the selective 5-HT7 antagonist SB-269970 reversed cognitive deficits by normalizing the excessive glutamate efflux in the prefrontal cortex. plos.orgnih.gov This suggests that antagonism of 5-HT7 receptors, as with this compound, can stabilize glutamatergic pathways, a mechanism with therapeutic implications for disorders like schizophrenia where NMDA receptor hypofunction is implicated. plos.orgnih.govplos.org
The 5-HT7 receptor also exerts considerable influence over the main inhibitory system in the brain, mediated by gamma-aminobutyric acid (GABA). 5-HT7 receptors are expressed on GABAergic interneurons in various brain regions, including the amygdala and prefrontal cortex. mdpi.complos.org
Activation of these receptors can increase the release of GABA. frontiersin.orgnih.gov For example, in the dorsal raphe nucleus, 5-HT7 receptor activation leads to an increase in spontaneous GABAergic synaptic currents, which in turn hyperpolarizes the postsynaptic cells, effectively inhibiting them. nih.gov By modulating the activity of GABAergic interneurons, 5-HT7 receptors can fine-tune the balance of excitation and inhibition within neural circuits, a fundamental process for proper brain function. mdpi.comnih.govelifesciences.org
Given their presence in the dorsal raphe nucleus (DRN), 5-HT7 receptors play a role in regulating the firing rate of serotonergic neurons themselves. nih.govfrontiersin.org Studies suggest that the 5-HT7 receptor has an excitatory influence on 5-HT neuronal activity. researchgate.net This is particularly relevant in the context of antidepressant action. Selective serotonin reuptake inhibitors (SSRIs) initially decrease the firing of serotonin neurons via activation of 5-HT1A autoreceptors. However, when these 5-HT1A receptors are blocked, the excitatory effect mediated by 5-HT7 receptors becomes more apparent. researchgate.netnih.gov
Electrophysiological experiments have demonstrated that the systemic administration of the selective 5-HT7 antagonist this compound can significantly reduce the increase in 5-HT neuronal firing in the DRN that occurs when an SSRI is combined with a 5-HT1A antagonist. researchgate.net This finding directly implicates the 5-HT7 receptor as an excitatory modulator of serotonergic neuron activity, providing a mechanism to potentially accelerate or enhance the therapeutic effects of antidepressants. researchgate.netnih.gov
Electrophysiological Effects of 5-HT7 Receptor Modulation
| Neurotransmitter System | Effect of 5-HT7R Activation | Effect of 5-HT7R Antagonism (e.g., SB 258741) | Key Brain Region(s) | Reference |
|---|---|---|---|---|
| Glutamatergic | Enhances NMDA/AMPA receptor function; Increases glutamate release | Normalizes glutamate efflux in NMDA hypofunction models | Hippocampus, Prefrontal Cortex | plos.orgmdpi.comnih.gov |
| GABAergic | Increases GABA release from interneurons | Blocks GABA-mediated inhibition | Dorsal Raphe Nucleus, Amygdala | mdpi.comnih.gov |
| Serotonergic | Increases firing rate of 5-HT neurons (excitatory) | Reduces SSRI-induced increases in 5-HT neuron firing | Dorsal Raphe Nucleus | researchgate.netnih.gov |
Preclinical in Vivo Behavioral and Neurobiological Studies
Animal Models of Schizophrenia-like Phenotypes
The utility of SB 258741 hydrochloride has been explored in several animal models that mimic the symptoms of schizophrenia. These models are crucial for understanding the neurobiological underpinnings of the disorder and for the initial screening of potential antipsychotic compounds.
Psychotomimetic drugs such as phencyclidine (PCP), D-amphetamine, and ketamine are known to induce hyperlocomotion in rodents, a behavior considered analogous to the positive symptoms of schizophrenia. nih.govimrpress.comnih.govlatrobe.edu.au Studies have shown that SB 258741 can modulate these effects. Specifically, SB 258741 has been found to antagonize D-amphetamine-induced hyperactivity in rats. nih.govresearchgate.net It also blocked hyperactivity induced by phencyclidine (PCP) in rats. nih.govsemanticscholar.org However, it is noted that the doses at which SB 258741 antagonized D-amphetamine-induced hyperactivity also led to a reduction in the general motility of the rats. nih.govresearchgate.net
An analog of SB 258741, SB-269970, was observed to partially but significantly block ketamine-induced hyperactivity in mice. nih.govsemanticscholar.org This suggests that 5-HT7 receptor antagonism might play a role in mitigating the psychomotor agitation associated with NMDA receptor hypofunction, a key hypothesis in schizophrenia research. nih.govsemanticscholar.org
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus inhibits the reaction to a subsequent strong, startling stimulus. nih.gov Deficits in PPI are observed in schizophrenic patients and can be modeled in animals by administering psychotomimetic drugs. drugbank.com The effects of SB 258741 on PPI deficits have yielded mixed results. The compound was found to dose-dependently normalize PPI deficits induced by PCP in rats. nih.govresearchgate.netscispace.com This finding suggests a potential therapeutic role for 5-HT7 antagonism in addressing the sensorimotor gating deficits seen in schizophrenia.
Conversely, SB 258741 did not reverse the disruption of PPI caused by D-amphetamine. nih.govresearchgate.net This differential effect highlights the complexity of the neurochemical pathways involved in PPI, with 5-HT7 receptors possibly playing a more significant role in the glutamatergic (PCP-mediated) rather than the dopaminergic (amphetamine-mediated) models of PPI disruption. researchgate.net
Social withdrawal is a core negative symptom of schizophrenia. Animal models often assess this through social interaction tests, where a reduction in social engagement is induced by drugs like PCP. nih.gov Research indicates that SB 258741 did not show a beneficial effect on PCP-disrupted social interaction in rats. nih.govresearchgate.netplos.org In contrast, a different 5-HT7 antagonist, SB-269970, was found to be effective in attenuating ketamine-evoked disruption of social interactions. plos.org These findings suggest that while 5-HT7 receptor antagonism may have potential in addressing some negative symptoms, the effects can be compound-specific. plos.org
Table 1: Summary of SB 258741 Effects in Schizophrenia-like Animal Models
| Model | Psychotomimetic Agent | Behavioral Measure | Effect of SB 258741 | Reference(s) |
| Hyperactivity | D-amphetamine | Locomotor Activity | Antagonized hyperactivity | nih.gov, researchgate.net |
| Hyperactivity | Phencyclidine (PCP) | Locomotor Activity | Blocked hyperactivity | nih.gov, semanticscholar.org |
| Prepulse Inhibition | Phencyclidine (PCP) | Sensorimotor Gating | Normalized deficits | nih.gov, researchgate.net, scispace.com |
| Prepulse Inhibition | D-amphetamine | Sensorimotor Gating | No reversal of deficits | nih.gov, researchgate.net |
| Social Interaction | Phencyclidine (PCP) | Social Engagement | No beneficial effect | nih.gov, researchgate.net, plos.org |
Normalization of Prepulse Inhibition Deficits
Animal Models of Mood and Affective Disorders
The involvement of the 5-HT7 receptor in the regulation of mood has led to the investigation of SB 258741 in animal models of anxiety and depression.
Rodent behavioral tests for anxiety, such as the elevated plus maze, light-dark box, and open-field test, are standard for screening compounds with potential anxiolytic effects. nih.govfrontiersin.org These tests rely on the natural aversion of rodents to open, brightly lit spaces and their tendency to explore novel environments. nih.gov Anxiolytic compounds typically increase the time spent in the open or illuminated areas. While the direct effects of SB 258741 in these specific tests are not extensively detailed in the provided search results, a related selective 5-HT7 receptor antagonist, SB-269970, has demonstrated effects in animal models of anxiety. plos.org The essential oil of Bergamot, which has anxiolytic-relaxant effects, was studied in conjunction with a 5-HT1A antagonist, suggesting complex serotonergic interactions in anxiety modulation that could involve multiple receptor subtypes. semanticscholar.org
The tail suspension test and the forced swim test are widely used behavioral despair models to screen for potential antidepressant activity in rodents. nih.govmeliordiscovery.com In these tests, immobility is interpreted as a state of behavioral despair, and effective antidepressants reduce this immobility time. nih.gov The selective 5-HT7 receptor antagonist SB-269970, an analog of SB-258741, has been shown to reduce immobility time in both the forced swim and tail suspension tests, suggesting antidepressant-like properties. researchgate.net Furthermore, studies have shown that co-administration of a 5-HT7 antagonist like SB-269970 can enhance the anti-immobility effects of traditional antidepressants such as citalopram (B1669093) and imipramine (B1671792) in the forced swim test. researchgate.net
Table 2: Summary of 5-HT7 Antagonist Effects in Mood Disorder Models
| Model Type | Behavioral Test | Observed Effect of 5-HT7 Antagonist (SB-269970) | Reference(s) |
| Anxiety | Various (e.g., Elevated Plus Maze) | Anxiolytic-like effects reported for selective 5-HT7 antagonists. | plos.org |
| Depression | Forced Swim Test | Reduced immobility time. | researchgate.net |
| Depression | Tail Suspension Test | Reduced immobility time. | researchgate.net |
| Depression | Forced Swim Test (Co-administration) | Enhanced anti-immobility effect of other antidepressants. | researchgate.net |
Anxiolytic-like Effects in Rodent Behavioral Tests
Assessment of Cognitive Function in Animal Models
The exploration of SB-258741 Hydrochloride and its analogs, such as the selective 5-HT7 antagonist SB-269970, in preclinical animal models has provided significant insights into the role of the 5-HT7 receptor in cognitive processes. These studies often employ pharmacologically induced deficit models to simulate cognitive impairments associated with neuropsychiatric disorders.
Research has focused on whether blocking the 5-HT7 receptor can alleviate working memory deficits induced by compounds that disrupt different neurotransmitter systems. nih.govplos.org Key pharmacological agents used to induce such deficits include MK-801, which blocks the NMDA glutamate (B1630785) receptor, and scopolamine, which blocks muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov
In a notable study using the delayed non-matching to position (DNMTP) task, a measure of working memory in rats, the selective 5-HT7 antagonist SB-269970 was evaluated for its ability to counteract deficits induced by MK-801 and scopolamine. plos.orgsemanticscholar.org The findings demonstrated that SB-269970 significantly reversed the working memory impairments caused by the NMDA receptor antagonist, MK-801. nih.govplos.org However, the antagonist did not reverse the cognitive deficit induced by scopolamine; instead, it appeared to augment the impairment. plos.orgsemanticscholar.org These results suggest that the pro-cognitive effects of 5-HT7 receptor antagonism are specifically linked to correcting disruptions in glutamatergic pathways, rather than cholinergic ones. nih.govplos.org
Table 1: Effect of SB-269970 on Pharmacologically Induced Working Memory Deficits
| Inducing Agent | Neurotransmitter System | Effect of SB-269970 on Deficit | Source |
|---|---|---|---|
| MK-801 | Glutamatergic (NMDA Antagonist) | Reversal of Deficit | nih.gov, plos.org |
| Scopolamine | Cholinergic (Muscarinic Antagonist) | Augmentation of Deficit | plos.org, semanticscholar.org |
Recognition memory, the ability to distinguish between novel and familiar stimuli, is commonly assessed using the novel object recognition (NOR) test in rodents. nih.gov This test relies on the innate tendency of animals to explore a new object more than a familiar one. nih.govbiomolther.org Studies investigating 5-HT7 receptor antagonists have examined their impact on deficits in this domain, particularly those induced by NMDA receptor antagonists like ketamine.
Research has shown that the selective 5-HT7 receptor antagonist SB-269970 can ameliorate deficits in the novel object recognition test induced by ketamine in rats. plos.org This finding indicates that blockade of the 5-HT7 receptor can positively influence recognition memory, especially in a state of glutamatergic hypofunction. plos.orgdovepress.com The effects of SB-258741 have also been considered in models relevant to schizophrenia, where phencyclidine (PCP)-induced deficits in the NOR test were reversed by 5-HT7 receptor antagonists. dovepress.com
Cognitive flexibility, the mental ability to switch between thinking about two different concepts or to think about multiple concepts simultaneously, is a critical executive function. biorxiv.orgnih.gov In preclinical research, this is often measured using the Attentional Set-Shifting Task (ASST), which requires an animal to learn a rule and then flexibly shift its attention to a new rule to receive a reward. nih.govb-neuro.com
Studies have demonstrated that deficits in cognitive flexibility induced by the NMDA receptor antagonist ketamine can be mitigated by 5-HT7 receptor blockade. plos.org Specifically, the administration of the selective antagonist SB-269970 was found to ameliorate ketamine-induced impairments in the attentional set-shifting task in rats. plos.org This suggests that antagonism of the 5-HT7 receptor may be a viable strategy for improving executive function deficits present in conditions characterized by prefrontal cortex dysfunction. plos.orgnih.gov
Influence on Recognition Memory (e.g., Novel Object Recognition)
Mechanisms of Neurotransmitter Modulation in Preclinical Behavioral Paradigms
To understand the behavioral outcomes observed, neurochemical studies have been conducted to measure how 5-HT7 receptor antagonists affect neurotransmitter levels in key brain regions like the prefrontal cortex.
A primary mechanism underlying the pro-cognitive effects of 5-HT7 receptor antagonists appears to be the modulation of glutamate neurotransmission. nih.gov Research using in vivo biosensor technology in freely moving rats has shown that while the NMDA antagonist MK-801 causes a significant increase in glutamate efflux in the prefrontal cortex, co-administration of the 5-HT7 antagonist SB-269970 normalizes these elevated glutamate levels. nih.govplos.orgresearchgate.net The antagonist itself did not alter basal glutamate levels, indicating its effect is specifically a normalization of a pathological state rather than a general suppression. semanticscholar.orgresearchgate.net This selective modulation of glutamatergic activity is believed to be a key pharmacodynamic mechanism for the reversal of working memory deficits associated with NMDA receptor hypofunction. nih.govplos.org
Table 2: Neurotransmitter Modulation by SB-269970 in the Prefrontal Cortex
| Neurotransmitter | Effect of MK-801 Alone | Effect of SB-269970 + MK-801 | Source |
|---|---|---|---|
| Glutamate | Increased Extracellular Levels | Normalized Extracellular Levels | nih.gov, plos.org, researchgate.net |
| Dopamine (B1211576) | Increased Extracellular Levels | No Change to MK-801-Induced Increase | nih.gov, plos.org, semanticscholar.org |
In contrast to its effects on glutamate, the 5-HT7 receptor antagonist SB-269970 does not appear to directly modulate cortical dopamine levels that are elevated by MK-801. nih.govplos.org Microdialysis studies in the prefrontal cortex of conscious rats revealed that while MK-801 administration leads to a marked increase in extracellular dopamine, co-administration of SB-269970 did not alter this effect. nih.govsemanticscholar.org The antagonist also had no effect on basal dopamine levels when administered alone. plos.orgsemanticscholar.org This demonstrates a selective action on the glutamatergic system, distinguishing the mechanism of 5-HT7 antagonists from other compounds that might influence cognition by directly altering dopamine release. nih.govplos.orgsemanticscholar.org
Indirect Interactions with Other Monoaminergic Systems (Dopamine, Norepinephrine)
Research into the pharmacological profile of this compound has extended to its indirect influence on other critical monoaminergic neurotransmitter systems, specifically the dopaminergic and noradrenergic pathways. These systems are integral to mood, cognition, and arousal, and their modulation is a key mechanism for many psychotropic drugs. Studies suggest that the effects of 5-HT7 receptor antagonism are not isolated to the serotonin (B10506) system and can produce downstream effects on catecholamine neurotransmission. The nature of these interactions, however, appears to differ significantly between the dopamine and norepinephrine (B1679862) systems.
Dopaminergic System Interactions
Further studies using microdialysis in conscious rats have provided more direct neurochemical evidence. Research with SB-269970, a close analog of SB-258741, evaluated its effect on dopamine levels in the cortex. The results indicated that SB-269970, when administered alone, did not significantly alter basal extracellular dopamine levels. semanticscholar.orgnih.govplos.org Moreover, it did not affect the substantial increase in cortical dopamine release induced by the NMDA antagonist MK-801. semanticscholar.orgnih.govplos.org This suggests that 5-HT7 receptor blockade does not directly modulate dopamine release or reuptake, even under a neurochemical challenge that elevates dopaminergic activity.
| Treatment Group | Effect on Basal Dopamine Levels | Effect on MK-801-Induced Dopamine Release | Reference |
|---|---|---|---|
| Vehicle + Vehicle | No Change (Baseline) | N/A | plos.org |
| SB-269970 (10 mg/kg) | No significant effect | N/A | semanticscholar.orgnih.govplos.org |
| Vehicle + MK-801 (0.1 mg/kg) | N/A | Significant increase vs. Vehicle | semanticscholar.orgplos.org |
| SB-269970 + MK-801 | N/A | No significant alteration of MK-801's effect | semanticscholar.orgnih.govplos.org |
Noradrenergic System Interactions
In contrast to the dopaminergic system, the interaction between 5-HT7 receptor antagonism and the noradrenergic system appears to be more direct and significant. Studies exploring antidepressant-like effects have revealed a functional dependency between the 5-HT7 receptor and norepinephrine reuptake inhibitors. nih.gov
In experiments using mice, the behavioral effects (reduced immobility in despair-based tests) of the norepinephrine reuptake inhibitors desipramine (B1205290) and reboxetine (B1679249) were dose-dependent in wild-type animals. nih.gov Crucially, these drugs had no effect in mice genetically engineered to lack the 5-HT7 receptor (5-HT7−/− mice). nih.gov This indicates that the 5-HT7 receptor is necessary for the antidepressant-like actions of these noradrenergic agents. nih.gov Furthermore, when a dose of the 5-HT7 antagonist SB-269970 that was ineffective on its own was combined with an ineffective dose of desipramine or reboxetine, a significant synergistic antidepressant-like effect was observed in wild-type mice. nih.gov
This synergy and dependence were not observed with the dopamine reuptake inhibitor GBR 12909, which reduced immobility in both wild-type and 5-HT7−/− mice, and showed no interactive effect when combined with SB-269970. nih.gov These findings strongly suggest that while 5-HT7 receptor antagonism does not significantly impact dopamine reuptake mechanisms, it has a critical modulatory role in the function of the norepinephrine system.
| Drug Class | Example Compound | Effect in 5-HT7 Knockout Mice | Interaction with SB-269970 | Reference |
|---|---|---|---|---|
| Norepinephrine Reuptake Inhibitor | Desipramine, Reboxetine | Behavioral effect absent | Synergistic effect observed | nih.gov |
| Dopamine Reuptake Inhibitor | GBR 12909 | Behavioral effect present | No interaction observed | nih.gov |
| Serotonin Reuptake Inhibitor | Citalopram | Behavioral effect present | Synergistic effect observed | nih.gov |
Research Applications and Methodological Considerations
SB 258741 HYDROCHLORIDE as a Tool for Investigating 5-HT7 Receptor Function
This compound has been established as a significant pharmacological tool for elucidating the physiological and pathological roles of the 5-hydroxytryptamine-7 (5-HT7) receptor. As a selective antagonist for this receptor, it allows researchers to block the receptor's activity and observe the resulting effects, thereby inferring its function in various central nervous system processes. medchemexpress.comresearchgate.net The utility of SB 258741 stems from its specific binding properties and its demonstrated activity in a range of experimental models.
A key characteristic of SB 258741 is its nature as a partial inverse agonist at human recombinant 5-HT7 receptors. nih.gov Unlike a neutral antagonist that simply blocks an agonist from binding, an inverse agonist can reduce the receptor's basal, or constitutive, activity that occurs even in the absence of a stimulating ligand. nih.gov In studies using Chinese hamster ovary (CHO) cells expressing human 5-HT7a receptors, while 5-HT stimulated cAMP levels, SB 258741 acted as a partial inverse agonist. nih.gov This property is particularly valuable for investigating the physiological relevance of the 5-HT7 receptor's constitutive activity in native tissues. nih.gov
The localization of 5-HT7 receptors in limbic structures of the brain, such as the hippocampus, suggested a potential role in conditions like schizophrenia. scispace.com Preclinical research has utilized SB 258741 to explore this link. For instance, the compound has been tested in animal models designed to mimic aspects of schizophrenia. scispace.comsemanticscholar.org Studies have shown that SB 258741 can block hyperactivity induced by phencyclidine (PCP), an NMDA receptor antagonist that produces schizophrenia-like symptoms in rats. semanticscholar.orgplos.org This has provided evidence for the 5-HT7 receptor's involvement in glutamatergic neurotransmission pathways, which are thought to be dysfunctional in schizophrenia. plos.org Furthermore, research has pointed to the potential of 5-HT7 receptor antagonists like SB 258741 in treating sleep disorders and depression, given the receptor's role in regulating circadian rhythms. scispace.com
Design and Interpretation of Preclinical Studies Utilizing 5-HT7 Receptor Antagonists
Preclinical investigation into the function of 5-HT7 receptors heavily relies on the use of selective antagonists in various animal models designed to represent human neuropsychiatric disorders. nih.gov The design of these studies involves inducing specific behavioral or neurochemical deficits in animals and then administering an antagonist to observe whether it can prevent or reverse these changes.
Commonly used models include:
N-Methyl-D-aspartic acid (NMDA) Receptor Hypofunction Models: Antagonists like phencyclidine (PCP), ketamine, and MK-801 are used to induce schizophrenia-like symptoms, including hyperactivity, cognitive deficits, and social withdrawal. plos.orgnih.govplos.org Researchers then assess the ability of 5-HT7 antagonists to ameliorate these symptoms. nih.govplos.org
Forced Swim Test (FST) and Tail Suspension Test (TST): These are widely used models to screen for antidepressant-like activity. nih.gov A reduction in immobility time after administration of a 5-HT7 antagonist is interpreted as a positive antidepressant-like effect. nih.gov
Prepulse Inhibition (PPI) of the Startle Reflex: This test measures sensorimotor gating, a process that is deficient in schizophrenic patients. The ability of a drug to reverse a disruption in PPI (often induced by NMDA antagonists) is considered predictive of antipsychotic efficacy. plos.orgmdpi.com
Cognitive and Memory Tasks: Models such as the novel object recognition (NOR) task, delayed non-matching to position task, and various maze tasks are used to evaluate the impact of 5-HT7 receptor blockade on learning and memory. plos.orgplos.org
Interpretation of findings from these studies can be complex, as results may vary between different antagonists and different models. For example, while the 5-HT7 antagonist SB-269970 has been shown to improve amphetamine-induced PPI deficits, it did not affect those induced by NMDA inhibitors. mdpi.com Conversely, SB-258741 did not affect amphetamine-induced deficits but did suppress phencyclidine-induced PPI deficits. mdpi.com Similarly, SB-269970 attenuated ketamine-induced social withdrawal, whereas SB-258741 did not. plos.orgmdpi.com These discrepancies highlight that the effects of 5-HT7 antagonists can be highly dependent on the specific compound used and the particular neurochemical pathway being challenged. mdpi.com
Considerations for Cross-Compound Comparisons and Receptor Specificity in Research
When evaluating the role of the 5-HT7 receptor, it is crucial to consider the specificity of the pharmacological tools used and to compare findings across different compounds. The assumption that all selective antagonists for a particular receptor will produce identical effects is often an oversimplification.
Receptor Specificity: The value of a compound like SB 258741 as a research tool is contingent on its selectivity for the target receptor over other receptors. SB-258741 exhibits high affinity for the 5-HT7 receptor, with a reported Ki value of 3.2 nM. sci-hub.se Its selectivity is a critical factor, as off-target binding to other serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A) or dopamine (B1211576) receptors could confound the interpretation of experimental results. scispace.comsci-hub.se For instance, many atypical antipsychotic drugs, such as clozapine (B1669256) and risperidone, bind to 5-HT7 receptors, but they also have high affinity for numerous other receptors, making it difficult to attribute their therapeutic effects solely to 5-HT7 blockade. scispace.com
Cross-Compound Comparisons: Comparing the effects of different 5-HT7 antagonists is essential for a comprehensive understanding of the receptor's function. Compounds such as SB-258741, SB-269970, and SB-258719, while all being 5-HT7 antagonists, display a spectrum of activities. A study demonstrated that at human 5-HT7 receptors, SB-258719 acts as a neutral antagonist, SB-258741 is a partial inverse agonist, and SB-269970 behaves as a near-full inverse agonist. nih.gov
This variation in intrinsic activity can lead to different outcomes in preclinical models. mdpi.com The discrepancies in the effects of SB-258741 and SB-269970 on schizophrenia-like behaviors could not be explained by their binding profiles alone, suggesting that their differing degrees of inverse agonism or other subtle pharmacological properties may be responsible. mdpi.com Therefore, researchers must consider that the observed effect of a compound may be due not just to receptor blockade, but also to a reduction in the receptor's basal activity. This highlights the importance of using a range of antagonists with different properties to fully probe the function of the 5-HT7 receptor system. nih.gov
Interactive Data Table: Affinity of Selected Compounds for the 5-HT7 Receptor
| Compound | 5-HT7 Receptor Affinity (Ki, nM) | Reference |
| SB-258741 | 3.2 | sci-hub.se |
| SB-269970 | 1.25 | sci-hub.se |
| SB-258719 | 31.6 | sci-hub.se |
| Lurasidone (B1662784) | 0.495 | mdpi.com |
| Amisulpride | 11.7 | plos.org |
| Risperidone | 4.2 | scispace.com |
| Clozapine | 13 | scispace.com |
Future Directions in Academic Research
Exploration of Novel Therapeutic Hypotheses Guided by 5-HT7 Receptor Antagonism
The antagonism of the 5-HT7 receptor has emerged as a promising strategy for a variety of CNS disorders, and future research is set to explore these therapeutic avenues more deeply. kcl.ac.ukpatsnap.com The high affinity of many second-generation antipsychotics and some antidepressants for the 5-HT7 receptor underpins the hypothesis that this receptor is a key target for treating mood and cognitive disorders. kcl.ac.ukppm.edu.plmdpi.com
Key areas for future therapeutic exploration include:
Mood and Anxiety Disorders: Preclinical studies consistently show that blocking 5-HT7 receptors produces antidepressant-like effects. kcl.ac.uknih.gov A significant future direction is the investigation of 5-HT7 antagonists as a potential rapid-onset antidepressant therapy, a departure from the weeks-long delay seen with many current treatments. frontiersin.org While selective 5-HT7 modulators have not yet reached clinical application for mood disorders, the contribution of 5-HT7 antagonism to the efficacy of drugs like lurasidone (B1662784) and vortioxetine (B1682262) in improving cognition and mood continues to drive this research. mdpi.commdpi.com
Cognitive Deficits in Schizophrenia: The 5-HT7 receptor is implicated in the pathophysiology of schizophrenia, with post-mortem studies showing reduced receptor levels in the prefrontal cortex of patients. nih.gov Antagonists like SB 258741 have been evaluated in animal models that mimic symptoms of schizophrenia. researchgate.net Specifically, SB 258741 was found to counteract the disruption of prepulse inhibition (PPI) induced by phencyclidine (PCP), a model relevant to the glutamatergic dysfunction seen in schizophrenia. researchgate.netnih.gov Future work will likely focus on delineating how 5-HT7 antagonism can specifically alleviate the negative symptoms and cognitive impairments of schizophrenia, which are poorly addressed by current medications. ppm.edu.plmdpi.com
Neurodegenerative Diseases: Emerging evidence suggests a role for the 5-HT7 receptor in neurodegenerative processes. d-nb.info Its involvement in neuronal plasticity and cell survival pathways presents a novel therapeutic target. nih.govresearchgate.net Future research is expected to explore whether 5-HT7 antagonists can offer neuroprotective benefits in conditions like Alzheimer's disease by modulating processes such as excitotoxicity and apoptosis. d-nb.info
Pain and Sleep Disorders: The 5-HT7 receptor is involved in pain perception and the regulation of circadian rhythms. patsnap.com While agonists have shown promise in models of neuropathic pain, the role of antagonists is less clear and warrants further investigation. nih.gov Given the receptor's role in sleep-wake cycles, antagonists are being explored for their potential to normalize sleep patterns in various sleep disorders. patsnap.com
Advanced Neurobiological Investigations and Mechanism Elucidation
A deeper understanding of the neurobiological mechanisms downstream of 5-HT7 receptor activation and blockade is crucial. SB 258741 serves as a key tool in these investigations. The 5-HT7 receptor, a G-protein coupled receptor (GPCR), primarily signals through the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). d-nb.infonih.gov However, its signaling is more complex, also involving other pathways that are ripe for exploration.
Future neurobiological investigations will focus on:
Signal Transduction Pathways: Beyond the canonical Gαs/cAMP pathway, the 5-HT7 receptor also couples to the Gα12 protein, which influences the cell's cytoskeleton via the Rho/Cdc42 pathway, affecting neurite growth and neuronal structure. researchgate.net Advanced studies will aim to elucidate how antagonists like SB 258741 differentially affect these distinct signaling cascades and what the functional consequences are for neuronal health and disease.
Modulation of Neurotransmitter Systems: The 5-HT7 receptor exerts significant influence over other neurotransmitter systems. Studies using SB 258741 have been pivotal in demonstrating that the 5-HT7 receptor modulates the glutamatergic system without directly affecting the dopaminergic system in certain behavioral models. researchgate.netnih.gov Future research will use such tools to map the complex interplay between the 5-HT7 receptor and glutamatergic, GABAergic, and cholinergic systems within specific brain circuits relevant to cognition and mood.
Neuronal Plasticity and Memory: The receptor is involved in learning and memory, and its activation can enhance hippocampal neuron plasticity. mdpi.comresearchgate.net Blockade of the receptor with SB 258741 has been shown to be critical for the consolidation and retrieval of memories related to stressful experiences. scilit.com Future studies will aim to dissect the molecular mechanisms (e.g., activation of ERK, Akt) through which 5-HT7 antagonism modulates synaptic plasticity and memory formation, potentially offering new avenues for treating cognitive disorders. d-nb.infonih.gov
Table 1: Investigated Signaling Pathways of the 5-HT7 Receptor
| Signaling Pathway | Key Mediators | Downstream Effects | Reference |
|---|---|---|---|
| Canonical Pathway | Gαs, Adenylyl Cyclase, cAMP, PKA | Phosphorylation of proteins like ERK and Akt, gene expression changes. | d-nb.infonih.gov |
| Non-Canonical Pathway | Gα12, RhoA, Cdc42 | Regulation of cell morphology, neurite elongation, and cytoskeletal dynamics. | researchgate.net |
| Neurotransmitter Modulation | - | Influences glutamatergic transmission. | researchgate.netnih.gov |
Structure-Activity Relationship Studies for Enhanced Research Tools
The development of more refined chemical probes is essential for dissecting the multifaceted roles of the 5-HT7 receptor. While SB 258741 is a potent and selective antagonist, the quest for compounds with varied properties (e.g., inverse agonism, improved brain penetrance, different selectivity profiles) continues. Structure-activity relationship (SAR) studies are at the heart of this endeavor. nih.govresearchgate.net
The typical pharmacophore for many 5-HT7 antagonists consists of a long-chain arylpiperazine structure. ppm.edu.plmdpi.com Future SAR studies will likely focus on:
Exploring Novel Scaffolds: Moving beyond the traditional arylpiperazine core to identify new chemical structures with high affinity for the 5-HT7 receptor. ppm.edu.plmdpi.com This includes screening compound libraries and synthesizing novel heterobiaryl derivatives. mdpi.com
Optimizing Selectivity: Fine-tuning chemical structures to enhance selectivity for the 5-HT7 receptor over other serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A) and dopamine (B1211576) receptors (e.g., D2). ppm.edu.pl For example, research has shown that replacing a pyrimidine (B1678525) core with a pyridine (B92270) ring can be done without a dramatic loss of binding affinity, offering new avenues for modification. mdpi.com
Modulating Functional Activity: Differentiating between neutral antagonists and inverse agonists. Some compounds, like SB-269970, exhibit inverse agonist properties, meaning they reduce the receptor's basal activity. nih.gov Understanding the structural determinants of this inverse agonism is a key research goal, as it may have different therapeutic implications than neutral antagonism.
Table 2: Example of SAR Insights for 5-HT7 Receptor Ligands
| Compound Series | Structural Modification | Impact on Activity/Affinity | Reference |
|---|---|---|---|
| Substituted Pyrimidines | Replacement of pyrimidine core with pyridine | Maintained high binding affinity. | mdpi.com |
| Substituted Pyrimidines | Presence of a 4-(3-furyl) moiety | Found to be crucial for 5-HT7 binding affinity. | mdpi.com |
| Arylpiperazine Derivatives | Variation in the long-chain linker and aryl group | Significantly alters affinity and selectivity for 5-HT7 vs. other receptors. | ppm.edu.plmdpi.com |
Development of Advanced Preclinical Models to Investigate 5-HT7 Receptor Biology
The translation of basic research findings into clinical applications depends heavily on the quality and predictive power of preclinical models. While existing models have been invaluable, there is a recognized need for more advanced and nuanced systems to study 5-HT7 receptor function.
Future directions in preclinical model development include:
Refining Behavioral Models: Current models, such as the forced swim test for depression and PCP-induced PPI deficits for schizophrenia, have been instrumental. frontiersin.orgresearchgate.net However, future efforts will focus on models that capture more complex aspects of these disorders, such as anhedonia, social withdrawal, or specific cognitive domains like attention and executive function. ppm.edu.plmdpi.com The use of SB 258741 in these newer models will be essential to validate the role of the 5-HT7 receptor.
Leveraging Genetic Models: 5-HT7 receptor knockout mice have been a cornerstone of research, complementing pharmacological studies by providing a clean model of receptor absence. frontiersin.orgmdpi.comnih.gov Future genetic models could include conditional knockouts to study the receptor's role in specific brain regions or at particular developmental stages. Combining these genetic models with pharmacological challenges using antagonists like SB 258741 can help unravel complex gene-environment interactions.
Human-Based Models: The development of induced pluripotent stem cell (iPSC)-derived neurons from patients with psychiatric disorders offers a revolutionary platform. These models would allow researchers to study the function of the 5-HT7 receptor in a human genetic context and screen for the effects of antagonists like SB 258741 on patient-specific cellular phenotypes.
High-Throughput Screening Models: The use of simpler organisms, such as zebrafish, is emerging as a powerful tool for high-throughput screening of small molecules. biologists.com Zebrafish models of seizures have been used to identify compounds that modulate monoamine neurotransmission, suggesting their potential utility in screening for novel 5-HT7 receptor ligands. biologists.com
Table 3: Preclinical Models Used to Investigate 5-HT7 Receptor Function
| Model Type | Specific Model | Disorder/Function Investigated | Key Finding with 5-HT7 Antagonists | Reference |
|---|---|---|---|---|
| Behavioral (Rodent) | Forced Swim Test / Tail Suspension Test | Depression | Antagonists (e.g., SB-269970) show antidepressant-like effects. | nih.govfrontiersin.orgmdpi.com |
| Pharmacological (Rodent) | PCP-Induced Prepulse Inhibition (PPI) Deficit | Schizophrenia (Sensory Gating) | SB 258741 reverses PCP-induced deficits, suggesting a role in glutamatergic pathways. | researchgate.netnih.gov |
| Genetic (Mouse) | 5-HT7 Knockout Mice | Depression, Anxiety, Schizophrenia | Mice show an antidepressant-like phenotype and altered responses in schizophrenia models. | frontiersin.orgmdpi.comnih.gov |
| Behavioral (Rodent) | Elevated Plus Maze / Restraint Stress | Anxiety / Stress | Blockade of hippocampal 5-HT7 receptors with SB 258741 attenuates stress-induced behaviors. | scilit.compatsnap.com |
Q & A
Q. What is the mechanistic basis for SB 258741 hydrochloride's selectivity as a 5-HT7 receptor antagonist, and how should this inform receptor-binding assay design?
this compound exhibits high specificity for 5-HT7 receptors, with antagonistic activity critical for schizophrenia research. To validate selectivity, use competitive binding assays with radiolabeled ligands (e.g., [³H]-5-CT) across 5-HT receptor subtypes (5-HT1A, 5-HT2A). Include positive/negative controls (e.g., 5-HT7 agonists/antagonists) and calculate Ki values to confirm receptor affinity . Dose-response curves should span 0.1–100 µM to capture full antagonistic efficacy.
Q. What are the optimal storage conditions and solvent systems for preparing this compound solutions in vitro?
this compound is stable as a powder at -20°C for ≥3 years. For in vitro assays, dissolve in DMSO (10–50 mM stock) or sterile water (if solubility permits). Avoid repeated freeze-thaw cycles; aliquot working solutions and store at -80°C for ≤6 months. Validate stability via HPLC or mass spectrometry to detect degradation .
Q. How do researchers standardize dosing across animal models when studying this compound's effects on schizophrenia-like behaviors?
Use body surface area (BSA)-based dose conversion tables to translate human-equivalent doses to rodents. For example, a 70 kg human dose of 1 mg/kg translates to ~6.2 mg/kg in rats. Confirm pharmacokinetics (e.g., brain penetration) via LC-MS/MS and adjust dosing intervals based on half-life (~2–4 hours in rodents) .
Advanced Research Questions
Q. How can contradictory findings on SB 258741's efficacy in preclinical schizophrenia models be resolved methodologically?
Discrepancies often arise from differences in animal models (e.g., NMDA antagonist-induced vs. genetic models) or dosing regimens. To address this:
- Conduct power analyses to ensure adequate sample sizes.
- Use translational endpoints (e.g., prepulse inhibition, social withdrawal) validated across species.
- Control for 5-HT7 receptor density variations via qPCR or immunohistochemistry in target brain regions .
Q. What experimental strategies are critical when combining this compound with other serotonergic modulators to study receptor crosstalk?
- Pre-screen compounds for off-target interactions using receptor panels (e.g., CEREP).
- Employ isobolographic analysis to distinguish synergistic vs. additive effects.
- Monitor pharmacokinetic interactions (e.g., CYP450 inhibition) via hepatic microsome assays .
Q. How should researchers validate the role of 5-HT7 receptors in SB 258741-mediated effects when using knockout (KO) models?
- Compare wild-type vs. 5-HT7 KO mice in behavioral assays (e.g., forced swim test).
- Confirm target engagement via ex vivo receptor autoradiography.
- Include rescue experiments with 5-HT7 agonists to reverse SB 258741's effects .
Methodological Best Practices
Q. What analytical techniques are recommended for assessing this compound purity and stability in solution?
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (0.1% TFA) gradient.
- Mass Spectrometry: Monitor molecular ion peaks ([M+H]⁺ = 345.79 m/z) to detect degradation products .
Q. How can researchers mitigate batch-to-batch variability in this compound for longitudinal studies?
- Source compounds from suppliers providing ≥95% purity (via COA).
- Pre-test each batch in a standardized receptor-binding assay (IC50 expected: 10–50 nM for 5-HT7) .
Data Interpretation and Reporting
Q. What statistical approaches are essential for analyzing dose-dependent effects of this compound?
Q. How should researchers contextualize SB 258741's preclinical data for translational relevance?
- Corrogate findings with clinical biomarkers (e.g., CSF 5-HT levels in schizophrenia patients).
- Use meta-analyses to compare results across published studies, highlighting model limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
